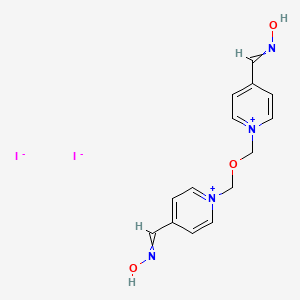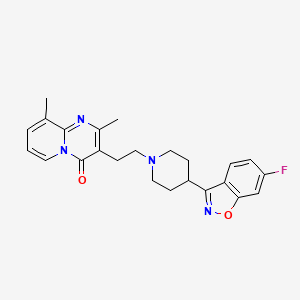
ミナプリン
概要
説明
ミナプリンは、様々な抑うつ状態の治療に用いられてきた精神薬です。 抗うつ作用が知られており、心臓毒性、眠気、体重増加が比較的少ないと報告されています 。 ミナプリンはモノアミンオキシダーゼAの可逆的阻害剤として作用し、特定の抗生物質耐性菌に対して有意な抗菌活性を示しています .
科学的研究の応用
Minaprine has been extensively studied for its applications in various fields:
Chemistry: Minaprine’s unique chemical structure makes it a subject of interest in synthetic chemistry and drug design.
Biology: It has been used in studies involving neurotransmitter systems, particularly serotonin and dopamine.
作用機序
ミナプリンは、セロトニン2型受容体とドーパミンD1型およびD2型受容体に結合することで、その効果を発揮します。 また、セロトニン再取り込みポンプにも結合し、ドーパミンとセロトニンの両方の再取り込みを阻害します 。 さらに、ミナプリンはわずかなコリン作動薬的性質を持っており、これが気分の高揚と認知増強効果に寄与している可能性があります .
生化学分析
Biochemical Properties
Minaprine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors . Additionally, Minaprine binds to the serotonin reuptake pump, blocking the reuptake of both dopamine and serotonin . This interaction enhances the availability of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. Minaprine also exhibits cholinomimetic properties to a slight degree, which may contribute to its mood-brightening and nootropic properties .
Cellular Effects
Minaprine influences various types of cells and cellular processes. It has been shown to improve memory consolidation, with repeated drug administration leading to potentiation of this effect . The effects of Minaprine on memory consolidation are related to its dopaminergic action . Additionally, Minaprine attenuates beta-adrenergic receptor function, similar to other antidepressant treatments . This modulation of receptor function can impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.
Molecular Mechanism
At the molecular level, Minaprine exerts its effects through several mechanisms. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors, blocking the reuptake of both dopamine and serotonin . This increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. Minaprine also acts as a reversible inhibitor of monoamine oxidase A (MAO-A) in rats, which further contributes to its antidepressant effects . Additionally, Minaprine weakly inhibits acetylcholinesterase in rat brain homogenates, which may enhance cholinergic neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Minaprine have been observed to change over time. Studies have shown that repeated administration of Minaprine leads to potentiation of its effects on memory consolidation . This suggests that the drug’s efficacy may increase with continued use. Additionally, Minaprine has been reported to be relatively stable, with an elimination half-life of 2-2.5 hours . Long-term effects on cellular function have been observed, with Minaprine improving memory consolidation and attenuating beta-adrenergic receptor function over time .
Dosage Effects in Animal Models
The effects of Minaprine vary with different dosages in animal models. Post-training administration of Minaprine at doses of 2.5, 5, and 10 mg/kg dose-dependently improved retention of an inhibitory avoidance response in mice . Animals receiving nine daily injections of 5 mg/kg and administered a challenge dose post-training showed an improvement in memory consolidation similar to that produced by acute injection of 10 mg/kg . These effects on retention performance are related to Minaprine’s dopaminergic action and are observed when the drug is given at short periods after training .
Metabolic Pathways
Minaprine is involved in several metabolic pathways, including serotonergic and dopaminergic synapses . It acts as a reversible inhibitor of monoamine oxidase A (MAO-A) in rats, which plays a role in the metabolism of neurotransmitters . Minaprine’s interaction with the serotonin reuptake pump and dopamine receptors also influences metabolic flux and metabolite levels in the brain .
Transport and Distribution
Minaprine is transported and distributed within cells and tissues through various mechanisms. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors, facilitating its transport across cell membranes . Minaprine’s interaction with the serotonin reuptake pump also plays a role in its distribution within the brain . Additionally, Minaprine’s cholinomimetic properties may influence its localization and accumulation in cholinergic neurons .
Subcellular Localization
Minaprine’s subcellular localization is influenced by its interactions with various receptors and transporters. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors, which are primarily located in the synaptic cleft . Minaprine’s interaction with the serotonin reuptake pump also affects its localization within serotonergic neurons . Additionally, Minaprine’s weak inhibition of acetylcholinesterase may influence its activity in cholinergic synapses .
準備方法
ミナプリンの合成は、いくつかのステップを伴います。 最終ステップは、クロロ置換ピリダジンとモルホリン誘導体の第一級アミン基との反応です 。必要なピリダジンは、アセトフェノンとピルビン酸の反応、続いてヒドラジンを用いた環形成により、ピラジノンが生成されます。 これをオキシ塩化リンで処理すると、必要なクロロ誘導体に変化します .
化学反応の分析
ミナプリンは、次のような様々な化学反応を起こします。
酸化: ミナプリンは特定の条件下で酸化され、異なる酸化生成物を生じます。
還元: ミナプリンに対して還元反応を行い、還元された誘導体を得ることができます。
これらの反応で使用される一般的な試薬には、ヒドラジン、オキシ塩化リン、様々な酸化剤、還元剤などがあります。これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。
科学研究への応用
ミナプリンは、様々な分野における応用について広く研究されています。
化学: ミナプリンのユニークな化学構造は、合成化学と医薬品設計において興味の対象となっています。
類似化合物との比較
ミナプリンは、セロトニン系とドーパミン系の両方に作用するという二重作用のため、他の抗うつ剤とは異なります。類似の化合物には以下のようなものがあります。
アミトリプチリン: 別の抗うつ剤ですが、副作用のプロフィールが異なります。
フルオキセチン: 選択的セロトニン再取り込み阻害剤で、作用機序が異なります。
セルトラリン: 別の選択的セロトニン再取り込み阻害剤で、薬理学的特性が異なります。
特性
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21-9-11-22-12-10-21/h2-6,13H,7-12H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMWSLGGVTVJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25953-17-7 (di-hydrochloride) | |
| Record name | Minaprine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048477 | |
| Record name | Minaprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Minaprine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.01e-02 g/L | |
| Record name | Minaprine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Minaprine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Minaprine binds to serotonin type 2 receptors and to dopamine D1 and D2 type receptors. It also binds to the serotonin reuptake pump. Therefore, minaprine blocks the reuptake of both dopamine and serotonin. It is also, to a slight degree, cholinomimetic. Thus it may exhibit both mood-brightening and nootropic properties. It also acts as a reversible inhibitor of MAO-A (RIMA).It has also been found to inhibit acetylcholinesterase. | |
| Record name | Minaprine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25905-77-5 | |
| Record name | Minaprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25905-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Minaprine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minaprine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Minaprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Minaprine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINAPRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00U7GX0NLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Minaprine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122 °C | |
| Record name | Minaprine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00805 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Minaprine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


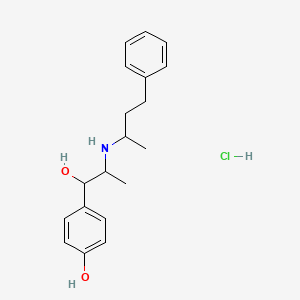

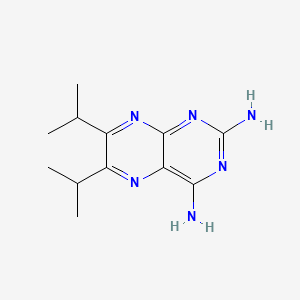

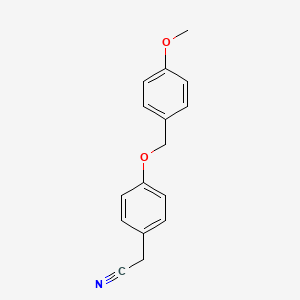
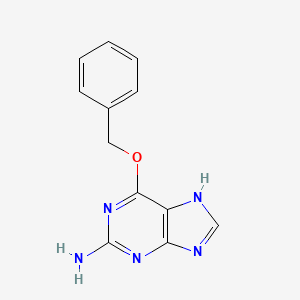
![N-[5-(4-aminophenoxy)pentyl]-2-methoxybenzamide](/img/structure/B1677072.png)
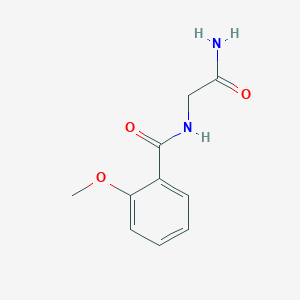
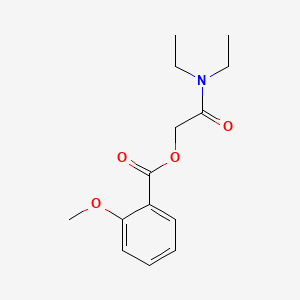
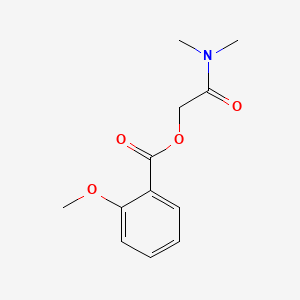
![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)

